4-Ethylbenzenesulfonamide
Overview
Description
4-Ethylbenzenesulfonamide is a derivative of benzenesulfonamide, a compound that has been extensively studied due to its relevance in various biological and chemical applications. The papers provided focus on different derivatives of benzenesulfonamide, which share a common sulfonamide moiety known for its presence in biologically significant compounds. These derivatives have been synthesized and characterized using various techniques, and some have been evaluated for their biological activities, such as enzyme inhibition and antibacterial properties.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or other nitrogen nucleophiles. For instance, the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides was achieved by reacting 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline to obtain an intermediate, which was then reacted with different electrophiles to yield the target compounds . Another example is the synthesis of N-(3,4-methylenedioxybenzyl)-4-substitutedbenzenesulfonamides, which were obtained by treating various p-substituted benzenesulfonyl chlorides with (3,4-methylenedioxy)benzylamine in the presence of aqueous Na2CO3 . These methodologies highlight the versatility and adaptability of sulfonamide synthesis, allowing for a broad range of derivatives to be produced.
Molecular Structure Analysis
The molecular structures of these sulfonamide derivatives have been elucidated using techniques such as X-ray diffraction, FT-IR, NMR, and computational methods. For example, the crystal structure of a 4-methylbenzenesulfonamide derivative was determined to crystallize in the monoclinic space group with specific unit cell parameters . Density functional theory (DFT) calculations have been employed to optimize geometric parameters and to predict vibrational frequencies, NMR chemical shifts, and absorption wavelengths, which show good agreement with experimental values . These studies provide detailed insights into the molecular geometry and electronic structure of sulfonamide derivatives.
Chemical Reactions Analysis
The reactivity of sulfonamide derivatives is influenced by the substituents on the benzene ring. The papers discuss various chemical reactions, such as aminohalogenation and reactions with electrophiles, to introduce different functional groups into the sulfonamide framework . These reactions are crucial for the synthesis of diverse sulfonamide derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as melting points, solubility, and crystal density, have been characterized. For instance, the novel compound (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide was characterized by its melting point, IR, NMR, and mass spectrometry data . The crystallographic characterization of these compounds provides valuable information on their stability and potential interactions in biological systems .
Scientific Research Applications
Versatility in Organic Synthesis : Sulfonamides like 4-Ethylbenzenesulfonamide are used in organic synthesis for the preparation and protection of amines. They undergo smooth alkylation and can be deprotected easily, providing high yields of secondary amines (Fukuyama, Chung-Kuang Jow, & Cheung, 1995).
Pharmaceutical Applications : Methylbenzenesulfonamide derivatives, closely related to 4-Ethylbenzenesulfonamide, have been investigated as CCR5 antagonists in HIV-1 infection prevention (Cheng De-ju, 2015).
Catalytic Applications : Sulfonamide-substituted iron phthalocyanines, with potential similarities to 4-Ethylbenzenesulfonamide, have been used as oxidation catalysts, demonstrating remarkable stability and efficiency in olefin oxidation (Işci et al., 2014).
Antibacterial Properties : Early studies on sulfonamides, including compounds like 4-Ethylbenzenesulfonamide, revealed their significant role in treating bacterial infections through mechanisms such as interfering with bacterial capsule formation (Bliss & Long, 1937).
Solid-Phase Synthesis Applications : Benzenesulfonamides are integral in solid-phase synthesis, being key intermediates in creating diverse chemical structures. They have been used for generating various privileged scaffolds in pharmaceutical research (Fülöpová & Soural, 2015).
Inhibition of Cholinesterases : 4-Phthalimidobenzenesulfonamide derivatives, analogous to 4-Ethylbenzenesulfonamide, have shown inhibitory activities against enzymes like acetylcholinesterase, important in neurodegenerative disease research (Soyer et al., 2016).
Carbonic Anhydrase Inhibitors : Sulfonamides, including 4-Ethylbenzenesulfonamide, have been explored for their ability to inhibit carbonic anhydrases, enzymes significant in many physiological processes. Their inhibition can have therapeutic implications (Gul et al., 2018).
Chemical Detection and Analysis : Derivatives of 4-Ethylbenzenesulfonamide have been utilized in methods for determining compounds like estrogens in biological fluids, enhancing detection sensitivity (Higashi et al., 2006).
Cancer Research : Dibenzenesulfonamide derivatives are studied for their anticancer effects, including inducing apoptosis and autophagy pathways in cancer cells. These compounds show promise as potential cancer therapeutics (Gul et al., 2018).
Future Directions
The future of sulfonamides, including 4-Ethylbenzenesulfonamide, lies in the development of green chemistry methods for their synthesis . Researchers are also exploring the use of sulfonamides in the treatment of various diseases, highlighting the ongoing relevance of these compounds in medicinal chemistry .
properties
IUPAC Name |
4-ethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTGAVXHWSDGIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278752 | |
Record name | 4-Ethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50278752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylbenzenesulfonamide | |
CAS RN |
138-38-5 | |
Record name | 4-Ethylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 138-38-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9909 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Ethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50278752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethylbenzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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